molecular formula C12H18N2O B7843239 3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane

3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B7843239
M. Wt: 206.28 g/mol
InChI Key: FESGHVXCMRTRJC-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-3,7-diazabicyclo[331]nonane is a bicyclic compound featuring a furan ring attached to a diazabicyclo nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a furan derivative and a suitable amine, the compound can be synthesized through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its structure.

    Substitution: Various substituents can be introduced to the furan ring or the diazabicyclo nonane structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets, such as enzymes or receptors. The furan ring and diazabicyclo nonane structure allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazabicyclo[4.2.1]nonane: Another bicyclic compound with a similar diazabicyclo structure but different substituents.

    9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions, this compound shares the bicyclo[3.3.1]nonane core but has different functional groups.

Uniqueness

3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the furan moiety plays a crucial role.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-12(15-3-1)9-14-7-10-4-11(8-14)6-13-5-10/h1-3,10-11,13H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESGHVXCMRTRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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